4-Chloro-2-methylbenzo[g]quinoline
Description
Properties
Molecular Formula |
C14H10ClN |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-chloro-2-methylbenzo[g]quinoline |
InChI |
InChI=1S/C14H10ClN/c1-9-6-13(15)12-7-10-4-2-3-5-11(10)8-14(12)16-9/h2-8H,1H3 |
InChI Key |
GKASXJNGYJWOFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=C1)Cl |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Key Steps
- Condensation : A β-keto ester (e.g., ethyl acetoacetate) reacts with a substituted aniline (e.g., 2-methylaniline) under acidic or basic conditions to form a Schiff base intermediate.
- Cyclization : The intermediate undergoes cyclization in a high-boiling solvent (e.g., diphenyl ether) at 250°C to form the benzo[g]quinoline core.
- Chlorination : The 4-position is chlorinated using phosphoryl chloride (POCl₃) or phosphorus oxychloride (POCl₃) with iodine as an oxidizing agent.
Example Reaction
Advantages : High yields, avoids unstable intermediates.
Limitations : Requires precise temperature control for cyclization.
Enamine Formation, Reduction, and Chlorination
This route employs enamine intermediates for controlled cyclization and subsequent functionalization.
Key Steps
- Enamine Synthesis : A nitro-substituted ethanone (e.g., 1-(4-benzyloxy-5-methoxy-2-nitrophenyl)ethanone) reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.
- Reduction-Cyclization : The enamine is reduced (e.g., with Na₂S₂O₄) to an amine, followed by cyclization to form the benzo[g]quinolin-4-one.
- Chlorination : POCl₃ replaces the 4-keto group with chlorine under acidic conditions.
Example Reaction
Advantages : Mild conditions, scalable for industrial use.
Limitations : Requires multiple purification steps.
Nitro Reduction and Cyclization
This method utilizes nitro precursors for selective functionalization.
Key Steps
- Nitration : A substituted benzaldehyde undergoes nitration to introduce a nitro group at position 2.
- Reduction : The nitro group is reduced to an amine (e.g., using H₂/Pd-C).
- Cyclization : The amine reacts with a β-keto ester under acidic conditions to form the benzo[g]quinoline core.
- Chlorination : POCl₃ replaces the 4-hydroxy group with chlorine.
Example Reaction
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 70% | |
| Reduction | H₂, Pd-C, EtOH, 25°C | 85% | |
| Cyclization | Ethyl acetoacetate, H₂SO₄, Δ | 60% | |
| Chlorination | POCl₃, iodine, 93–95°C | 80% |
Advantages : Flexible for diverse substituents.
Limitations : Moderate yields in cyclization.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Core Formation | Friedländer | Enamine | Nitro Reduction |
| Chlorination Agent | POCl₃/I₂ | POCl₃ | POCl₃/I₂ |
| Yield | 80% | 90% | 60–80% |
| Scalability | High | High | Moderate |
| Key Reference |
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylbenzo[g]quinoline undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium or copper catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-methylbenzo[g]quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylbenzo[g]quinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key analogs are compared based on substituent patterns, synthesis, and bioactivity:
Key Observations:
Substituent Position Sensitivity: The 4-chloro group is conserved across analogs for electronic stabilization. However, substitution at position 6 (e.g., bromo in or methoxy in ) alters steric and electronic profiles, impacting bioactivity. For example, a methyl group at position 6 in M2 channel inhibitors abolishes activity due to steric strain . Fused benzene rings (benzo[h] vs. benzo[c]) influence DNA interaction mechanisms. Benzo[c]quinolines intercalate into DNA, while benzo[h] derivatives may target Topoisomerase II .
Synthetic Flexibility: 4-Chloro-2-methylbenzo[h]quinoline is synthesized under solvent-free, high-temperature conditions, contrasting with Pd-catalyzed cross-couplings used for non-fused quinolines (e.g., ) .
Physicochemical Properties
- Melting Points: Higher melting points (e.g., 283°C for 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline) correlate with increased molecular symmetry and hydrogen bonding from methoxy/ethyl groups .
- Solubility : Methoxy and piperazinyl groups (e.g., in and ) enhance solubility in polar solvents compared to halogenated analogs .
Computational and Structural Insights
- Binding Modes: Quinoline derivatives with piperazinyl or tetrazole groups (e.g., ) adopt distinct binding poses in protein targets, such as the M2 ion channel, due to enhanced hydrogen bonding .
- Steric Effects : Methyl groups at position 6 disrupt ligand-receptor interactions, as seen in M2 channel inhibitors, emphasizing the importance of substituent placement .
Q & A
Q. What are the recommended methods for synthesizing 4-Chloro-2-methylbenzo[g]quinoline derivatives?
Methodological Answer:
- Substitution Reactions : Use 4,7-dichloroquinoline as a starting material for functionalization at the 4-position. Ethyl vanillin can be introduced via reductive amination with aryl amines using sodium triacetoxyborohydride in anhydrous dichloroethane (DCE), though yields may be low (30–50%) .
- Solvent-Free Fusion : Optimize cyclization reactions using barbituric acid and aryl aldehydes under solvent-free conditions, followed by fusion with sulfanilamides. This method reduces solvent waste and improves reaction efficiency .
- Crystallography Validation : Confirm product purity and structure via single-crystal X-ray diffraction (SHELX programs) and spectroscopic techniques (¹H/¹³C NMR, mass spectrometry) .
Q. How can crystallographic data resolve structural ambiguities in substituted quinolines?
Methodological Answer:
- SHELX Suite : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. For example, compounds like 5b (triclinic P1̄) and 5f (monoclinic Pn21c) were resolved using these tools, revealing bond angles and torsional strain critical for reactivity .
- ORTEP-3 GUI : Visualize thermal ellipsoids and molecular packing to identify steric hindrance or non-covalent interactions (e.g., H-bonding) that influence stability .
Q. What analytical techniques are essential for characterizing quinoline derivatives?
Methodological Answer:
- Spectroscopy : ¹H NMR (δ 7–8 ppm for aromatic protons) and ¹³C NMR (δ 120–150 ppm for quinoline carbons) confirm substitution patterns. Mass spectrometry (ESI-MS) detects [M+H]⁺ peaks and isotopic patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors reaction progress. GC-MS quantifies impurities in low-yield syntheses .
Advanced Research Questions
Q. How do operational parameters influence the environmental degradation of quinoline derivatives?
Methodological Answer:
- Biodegradation Studies : In membrane aerated biofilm reactors (MABR), optimize hydraulic retention time (HRT: 6–11 hrs) and organic loading rates (2.4–6.9 g/(m²·d)). Quinoline degradation efficiency correlates with dissolved oxygen (DO: 1.1–4.6 mg/L) and recirculation rates (64–95% efficiency) .
- Sorption Mechanisms : Use chemically modified coconut coir for quinoline removal (97% efficiency). Pseudo-second-order kinetics (R² > 0.98) and Temkin isotherms (ΔG = −15 kJ/mol) indicate exothermic, spontaneous sorption via H-bonding and π-π interactions .
Q. How can conflicting thermochemical data for hydroxy/methyl-substituted quinolines be resolved?
Methodological Answer:
- Enthalpic Increments : Calculate substituent effects using IUPAC-recommended additivity schemes. For 2-hydroxy-4-methylquinoline, experimental ΔfH°(g) = 61.6 ± 3.0 kJ/mol matches estimates derived from ortho-hydroxy (+225.7 kJ/mol) and methyl group increments .
- Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to reconcile discrepancies in para-hydroxy derivatives (e.g., ΔfH° deviation = 9.0 kJ/mol) .
Q. What strategies mitigate interference from co-eluting isomers in quinoline quantification?
Methodological Answer:
- Chromatographic Optimization : Use reverse-phase HPLC with a C18 column (acetonitrile/0.1% formic acid gradient) to separate methylquinoline isomers. Adjust retention times by varying column temperature (25–40°C) .
- Statistical Analysis : Apply principal coordinates analysis (PCoA) and Spearman correlation to distinguish isomer contributions in metagenomic datasets (p < 0.05) .
Q. How do structural modifications enhance the pharmacological activity of quinoline derivatives?
Methodological Answer:
- SAR Studies : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position to improve binding to Alzheimer’s disease targets (e.g., acetylcholinesterase IC₅₀ reduction by 40% in 2-arylethenylquinoline derivatives) .
- Crystallography-Guided Design : Resolve ligand-enzyme complexes (PDB: 4EY7) to identify key interactions (e.g., π-stacking with Trp86) for optimizing inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
